molecular formula C10H10N2 B079126 Cyclopenta[4,5]pyrrolo[2,3-B]pyridine, 5,6,7,8-tetrahydro CAS No. 10299-71-5

Cyclopenta[4,5]pyrrolo[2,3-B]pyridine, 5,6,7,8-tetrahydro

Cat. No.: B079126
CAS No.: 10299-71-5
M. Wt: 158.2 g/mol
InChI Key: GNZGBYZTHJYVQD-UHFFFAOYSA-N
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Description

Cyclopenta[4,5]pyrrolo[2,3-B]pyridine, 5,6,7,8-tetrahydro is a nitrogen-containing heterocyclic compound. It is characterized by a fused ring system that includes a cyclopentane ring, a pyrrole ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for Cyclopenta[4,5]pyrrolo[2,3-B]pyridine, 5,6,7,8-tetrahydro involves the reaction of 3,5-dibromo-2-pyridylamine with cyclopentanone. This reaction typically employs palladium diacetate as a catalyst and is conducted in N,N-dimethylformamide at 140°C under an inert atmosphere for 8 hours . Another method involves the use of 1,4-diaza-bicyclo[2.2.2]octane as a base in the presence of palladium diacetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta[4,5]pyrrolo[2,3-B]pyridine, 5,6,7,8-tetrahydro undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and substituted derivatives of the parent compound, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity:
Research has indicated that derivatives of cyclopenta[4,5]pyrrolo[2,3-B]pyridine exhibit promising anticancer properties. The compound's ability to interact with DNA and inhibit tumor cell proliferation has been highlighted in various studies. For instance, certain derivatives have shown efficacy against specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Neuroprotective Effects:
The compound has also been investigated for its neuroprotective potential. Preliminary studies suggest that it may help mitigate neurodegenerative processes by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A recent study synthesized a series of tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine derivatives and evaluated their anticancer activity against various cancer cell lines. The results demonstrated that certain compounds exhibited IC50 values in the micromolar range against breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Neuroprotective Assessment

Another investigation focused on the neuroprotective effects of cyclopenta[4,5]pyrrolo[2,3-B]pyridine derivatives in a model of oxidative stress-induced neuronal damage. The study reported significant reductions in cell death and improvements in cell viability when treated with specific derivatives compared to control groups.

Data Table: Summary of Synthetic Methods and Applications

Synthesis Method Yield (%) Reagents Used Applications
Three-component reactionHighAlkyl isocyanides, dialkyl but-2-ynedioatesAnticancer compounds
Catalyst-free synthesisHigh1,4-dihydropyridinesNeuroprotective agents

Mechanism of Action

The mechanism of action of Cyclopenta

Biological Activity

Cyclopenta[4,5]pyrrolo[2,3-B]pyridine, 5,6,7,8-tetrahydro (CAS No. 10299-71-5), is a nitrogen-containing heterocyclic compound notable for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and reviews to provide a comprehensive overview.

  • Molecular Formula : C10H10N2
  • Molecular Weight : 158.2 g/mol
  • IUPAC Name : 7,9-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene
  • SMILES : C1CC2=C(C1)NC3=C2C=CC=N3

Biological Activities

Cyclopenta[4,5]pyrrolo[2,3-B]pyridine has been investigated for various biological activities:

1. Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, studies have shown that certain derivatives can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Notably, some studies suggest effectiveness against Mycobacterium tuberculosis, with specific derivatives showing low minimum inhibitory concentrations (MICs) .

3. Kinase Inhibition

Recent investigations highlight the potential of cyclopenta[4,5]pyrrolo[2,3-B]pyridine as a kinase inhibitor. Kinases play crucial roles in signaling pathways related to cancer and other diseases, making this compound a candidate for further drug development .

The biological activities of cyclopenta[4,5]pyrrolo[2,3-B]pyridine are attributed to its ability to interact with various biological targets:

  • Apoptosis Induction : Some derivatives activate apoptotic pathways in cancer cells.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Receptor Modulation : It has been suggested that cyclopenta[4,5]pyrrolo[2,3-B]pyridine can modulate receptor activity related to inflammation and immune response .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInduces apoptosis in cancer cells
AntimicrobialEffective against Mycobacterium tuberculosis
Kinase InhibitionInhibits specific kinases related to cancer

Notable Research Findings

  • A study demonstrated that a derivative of cyclopenta[4,5]pyrrolo[2,3-B]pyridine exhibited an EC50 value of less than 10 µM against HIV-1 replication .
  • Another investigation found that certain derivatives showed promising results in inhibiting bacterial growth with MIC values below 0.15 µM against pathogenic strains .

Synthesis and Industrial Applications

The synthesis of cyclopenta[4,5]pyrrolo[2,3-B]pyridine typically involves palladium-catalyzed reactions under controlled conditions. The compound serves as a valuable building block in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

7,9-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-3-7-8-4-2-6-11-10(8)12-9(7)5-1/h2,4,6H,1,3,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZGBYZTHJYVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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